3-(4-Fluorophenyl)pentanedioic acid chemical properties
3-(4-Fluorophenyl)pentanedioic acid chemical properties
An In-Depth Technical Guide to 3-(4-Fluorophenyl)pentanedioic Acid: Properties, Synthesis, and Applications
Introduction
3-(4-Fluorophenyl)pentanedioic acid, also known as 3-(4-fluorophenyl)glutaric acid, is a dicarboxylic acid derivative with significant potential in the fields of medicinal chemistry and materials science. Identified by its CAS Number 3449-63-6, this compound belongs to a class of glutaric acid analogues that serve as versatile scaffolds and building blocks for more complex molecules.[1][2]
The strategic incorporation of a fluorine atom onto the phenyl ring distinguishes this molecule from its non-halogenated or alternatively halogenated counterparts. Fluorine substitution is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.
This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)pentanedioic acid, detailing its chemical and physical properties, established synthetic protocols, analytical characterization methods, and its potential applications, particularly within the context of drug development. Its structural similarity to 3-(4-chlorophenyl)pentanedioic acid, a key intermediate in the synthesis of the muscle relaxant Baclofen, underscores its relevance as a target for synthetic and medicinal chemists.[3]
Physicochemical Properties
The core properties of 3-(4-Fluorophenyl)pentanedioic acid are summarized below. Where direct experimental data is unavailable, properties are inferred from closely related analogues, such as the chloro-derivative, to provide a functional baseline for researchers.
| Property | Value | Source |
| CAS Number | 3449-63-6 | [1][4] |
| Molecular Formula | C₁₁H₁₁FO₄ | |
| Molecular Weight | 226.2 g/mol | |
| Appearance | White solid / powder | Inferred from analogues[3][5] |
| Melting Point | 145-147 °C | [4] |
| Boiling Point (Est.) | ~394.4 °C (for chloro-analogue) | [3] |
| Density (Est.) | ~1.4 g/cm³ (for chloro-analogue) | [3] |
| Solubility | Soluble in DMSO, slightly soluble in methanol (for chloro-analogue) | [5] |
The melting point of 145-147 °C indicates good thermal stability under standard laboratory conditions.[4] The solubility profile, likely favoring polar organic solvents, is typical for a molecule containing two carboxylic acid groups and an aromatic ring.
Synthesis and Purification
A reliable synthetic route to 3-(4-Fluorophenyl)pentanedioic acid involves the hydrolysis of a tri-ester precursor. This method provides a high yield and a straightforward purification process.
Synthetic Protocol: Hydrolysis of 2-(4-Fluorophenyl)-1,1,3-trimethoxycarbonylpropane
This protocol is adapted from a documented procedure and demonstrates a robust method for preparing the target compound.[4]
Step 1: Saponification
-
Dissolve the starting material, 2-(4-Fluorophenyl)-1,1,3-trimethoxycarbonylpropane (6.7 g, 21.5 mmol), in methanol (100 ml) in a suitable reaction vessel.
-
At room temperature, slowly add an aqueous solution of sodium hydroxide (3N, 23 ml, 69 mmol) to the stirred solution.
-
Continue stirring the reaction mixture for 12 hours to ensure complete hydrolysis of the ester groups.
Causality: Sodium hydroxide, a strong base, acts as the nucleophile to attack the carbonyl carbons of the three methoxycarbonyl groups, leading to their saponification (hydrolysis) into carboxylate salts. A molar excess of NaOH is used to drive the reaction to completion.
Step 2: Acidification and Decarboxylation
-
After 12 hours, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
To the resulting concentrate, add water (20 ml) and, while cooling in an ice bath, slowly add concentrated hydrochloric acid (10 ml).
-
Heat the acidified mixture to reflux.
Causality: The addition of strong acid (HCl) serves two purposes. First, it protonates the carboxylate intermediates to form carboxylic acids. Second, the resulting geminal dicarboxylic acid (malonic acid derivative) is unstable to heat and undergoes decarboxylation upon refluxing to yield the final product.
Step 3: Extraction and Purification
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by crystallization from ethyl acetate, followed by washing with hexane to afford pure 3-(4-fluorophenyl)pentanedioic acid.
Causality: Ethyl acetate is an effective solvent for extracting the moderately polar product from the aqueous phase. Washing with brine helps to remove residual water from the organic layer. Crystallization is a highly effective method for purifying solid organic compounds, leveraging differences in solubility between the product and impurities.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for 3-(4-Fluorophenyl)pentanedioic acid.
Spectroscopic and Analytical Characterization
Structural confirmation of 3-(4-Fluorophenyl)pentanedioic acid relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.
¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The reported spectrum in DMSO-d₆ shows characteristic signals.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 12.1 | br s | - | 2H, -COOH |
| 7.22-7.40 | m | - | 2H, Ar-H (ortho to F) |
| 7.00-7.20 | m | - | 2H, Ar-H (meta to F) |
| 3.20-3.56 | m | - | 1H, CH (benzylic) |
| 2.64 | dd | 15.8, 6.2 | 2H, -CH₂- |
| 2.48 | dd | 15.8, 8.8 | 2H, -CH₂- |
¹⁹F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atom. A single signal, likely a multiplet due to coupling with ortho-protons, is expected in the characteristic region for an aryl-fluoride.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For a molecule like this, Electrospray Ionization (ESI) in negative mode is an ideal technique due to the acidic protons.[8]
Expected Fragmentation:
-
Deprotonation: The initial species observed would be the [M-H]⁻ ion at m/z 225.2.
-
Loss of CO₂: A common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da), leading to a fragment at m/z 181.2.
-
Loss of H₂O: The loss of a water molecule (18 Da) from the [M-H]⁻ ion is also possible, yielding a fragment at m/z 207.2.
Diagram: Proposed ESI-MS Fragmentation Pathway
Caption: Proposed fragmentation of 3-(4-Fluorophenyl)pentanedioic acid in ESI-MS.
Applications in Research and Drug Development
Core Scaffold in Medicinal Chemistry
The glutaric acid backbone is a proven scaffold in pharmaceutical design. The most direct therapeutic analogue is Baclofen, a GABA-B receptor agonist, which is synthesized from the chloro-analogue of the title compound.[3] This establishes 3-(4-Fluorophenyl)pentanedioic acid as a highly valuable starting material for creating novel Baclofen analogues or other GABA-ergic agents. The fluorine atom can be used to fine-tune receptor binding and pharmacokinetic profiles.
The Role of the Fluorophenyl Moiety
The introduction of a fluorine atom into a phenyl ring is a cornerstone of modern medicinal chemistry for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is very strong, allowing fluorine to act as a "metabolic shield," blocking sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Enhanced Binding: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.
-
Modulation of pKa and Lipophilicity: Fluorine's electron-withdrawing nature can alter the acidity of nearby functional groups and modify the overall lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Therapeutic Areas
While direct pharmacological data on 3-(4-Fluorophenyl)pentanedioic acid is limited, the broader class of fluorophenyl-containing molecules has demonstrated a wide range of biological activities. This suggests that derivatives of the title compound could be explored in several areas:
-
Neuroscience: As discussed, its relation to Baclofen makes it a candidate for developing new central nervous system agents. Related fluorophenyl derivatives have been investigated as 5-HT₂A receptor inverse agonists with potential antipsychotic utility.[9]
-
Oncology: Fluorinated compounds are prevalent in cancer therapy. Novel quinazoline derivatives containing fluorophenyl groups have been developed as selective Aurora Kinase B inhibitors, a promising target in oncology.[10][11]
-
Antimicrobial Agents: Pyrazole derivatives incorporating a 3-(4-fluorophenyl) moiety have shown promising antibacterial and antifungal activities.[12]
Safety and Handling
As a dicarboxylic acid, 3-(4-Fluorophenyl)pentanedioic acid should be handled with standard laboratory precautions. Based on GHS information for structurally similar compounds like its bromo-analogue, it may be harmful if swallowed and can cause skin and serious eye irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
3-(4-Fluorophenyl)pentanedioic acid is a well-defined chemical entity with significant, largely untapped potential. Its established synthesis and clear spectroscopic signature make it an accessible building block for research chemists. The strategic placement of the fluorine atom on the phenyl ring provides a powerful tool for modulating molecular properties, making this compound a highly attractive scaffold for developing novel therapeutics in oncology, neuroscience, and infectious disease. This guide serves as a foundational resource for scientists and researchers looking to explore the rich chemistry and potential applications of this versatile molecule.
References
- Exploring 3-(4-Chlorophenyl)
- 3-(4-Fluorophenyl)pentanedioic acid - AbacipharmTech-Global Chemical supplier. (URL: )
- 3-(4-Chlorophenyl)pentanedioic acid | Sigma-Aldrich. (URL: )
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). (URL: [Link])
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])
-
3-(4-bromophenyl)pentanedioic Acid | C11H11BrO4 | CID 10684683 - PubChem. (URL: [Link])
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
-
Chemical Properties of Pentanedioic acid (CAS 110-94-1) - Cheméo. (URL: [Link])
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (URL: [Link])
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF - ResearchGate. (URL: [Link])
-
Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (URL: [Link])
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (URL: [Link])
-
Dalton Transactions - UVIC. (URL: [Link])
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (URL: [Link])
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (URL: [Link])
-
displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione... - ResearchGate. (URL: [Link])
-
Pentanedioic acid, 3-(4-chlorophenyl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
Sources
- 1. 3-(4-Fluorophenyl)pentanedioic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 3-(4-fluorophenyl)glutaric acid suppliers & manufacturers in China [m.chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. 3-(4-fluorophenyl)glutaric acid | 3449-63-6 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 3-(4-bromophenyl)pentanedioic Acid | C11H11BrO4 | CID 10684683 - PubChem [pubchem.ncbi.nlm.nih.gov]
